N-(6-(benzyloxy)pyrimidin-4-yl)-2-phenylacetamide chemical structure
N-(6-(benzyloxy)pyrimidin-4-yl)-2-phenylacetamide chemical structure
An In-depth Technical Guide to N-(6-(benzyloxy)pyrimidin-4-yl)-2-phenylacetamide: Synthesis, Characterization, and Biological Context
Abstract
N-(6-(benzyloxy)pyrimidin-4-yl)-2-phenylacetamide is a multifaceted molecule integrating three key pharmacophores: a pyrimidine core, a phenylacetamide moiety, and a benzyl ether group. Phenylacetamide derivatives are known to exhibit a wide spectrum of biological activities, including analgesic, anticonvulsant, and anti-inflammatory properties.[1][2] The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing potent activity as kinase inhibitors, particularly in oncology.[3] This guide provides a comprehensive overview of the chemical structure, a proposed synthetic route based on established chemical principles, methods for structural elucidation, and an exploration of its potential biological significance in the context of modern drug discovery. The content herein is designed for researchers and professionals engaged in medicinal chemistry and drug development, offering both a theoretical framework and practical, actionable protocols.
Physicochemical and Structural Properties
The foundational characteristics of a compound are critical for predicting its behavior in both chemical and biological systems. N-(6-(benzyloxy)pyrimidin-4-yl)-2-phenylacetamide possesses a unique combination of aromatic and heterocyclic systems, influencing its solubility, stability, and potential for intermolecular interactions.
| Property | Value | Source/Method |
| IUPAC Name | N-(6-(benzyloxy)pyrimidin-4-yl)-2-phenylacetamide | - |
| Molecular Formula | C₁₉H₁₇N₃O₂ | - |
| Molecular Weight | 319.36 g/mol | - |
| CAS Number | Not available | - |
| Appearance | Expected to be a solid at room temperature | General observation for similar compounds |
| LogP (Predicted) | ~3.5 - 4.5 | Computational prediction |
Below is the two-dimensional chemical structure rendered using the DOT language.
Caption: 2D structure of N-(6-(benzyloxy)pyrimidin-4-yl)-2-phenylacetamide.
Synthesis and Mechanistic Rationale
The synthesis of the title compound can be efficiently achieved through a two-step process involving the preparation of a key amine intermediate followed by an amide coupling reaction. This approach is modular, allowing for the potential synthesis of analogs by varying either the amine or the carboxylic acid component.
Overall Synthetic Workflow
The proposed pathway begins with the synthesis of the amine precursor, 6-(benzyloxy)pyrimidin-4-amine, from commercially available 4-amino-6-chloropyrimidine. This intermediate is then coupled with phenylacetic acid to yield the final product.
Caption: Proposed two-step synthetic workflow for the target compound.
Step 1: Synthesis of 6-(Benzyloxy)pyrimidin-4-amine (Intermediate)
Rationale: This step employs a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing pyrimidine ring activates the chlorine atom at the 6-position, making it a suitable leaving group. Benzyl alcohol is deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH) to form the potent benzyl-alkoxide nucleophile. This alkoxide then displaces the chloride to form the desired benzyl ether.
Experimental Protocol:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous N,N-dimethylformamide (DMF).
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Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the DMF at 0 °C.
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Nucleophile Formation: Add benzyl alcohol (1.1 eq.) dropwise to the stirring suspension. Allow the mixture to stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.
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Substrate Addition: Add 4-amino-6-chloropyrimidine (1.0 eq.) to the reaction mixture.
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Reaction: Heat the mixture to 80 °C and monitor the reaction progress by Thin-Layer Chromatography (TLC).
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Workup: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 6-(benzyloxy)pyrimidin-4-amine.
Step 2: Synthesis of N-(6-(benzyloxy)pyrimidin-4-yl)-2-phenylacetamide (Final Product)
Rationale: This final step involves the formation of an amide bond, a cornerstone reaction in organic synthesis. To facilitate this, phenylacetic acid is activated using a peptide coupling reagent system, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt). HOBt acts as a catalyst and suppresses side reactions, leading to a cleaner and more efficient conversion. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction without interfering with the coupling agents.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve phenylacetic acid (1.1 eq.), 6-(benzyloxy)pyrimidin-4-amine (1.0 eq.), and HOBt (1.2 eq.) in anhydrous dichloromethane (DCM).
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Base Addition: Add DIPEA (2.5 eq.) to the solution and stir for 10 minutes at room temperature.
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Coupling Agent Addition: Add EDC hydrochloride (1.2 eq.) portion-wise to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC.
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Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to afford the pure N-(6-(benzyloxy)pyrimidin-4-yl)-2-phenylacetamide.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and analytical techniques would be employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): This technique would confirm the presence of all proton environments. Expected signals include:
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A singlet for the methylene protons of the benzyl group (~5.4 ppm).
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A singlet for the methylene protons of the acetamide group (~3.7 ppm).
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A series of multiplets in the aromatic region (7.2-7.5 ppm) corresponding to the two distinct phenyl rings.
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Singlets for the two protons on the pyrimidine ring.
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A characteristic downfield singlet for the amide N-H proton.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbon (~168-170 ppm), the carbons of the pyrimidine and phenyl rings, and the two methylene carbons.[4]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental formula (C₁₉H₁₇N₃O₂). The calculated m/z for the [M+H]⁺ ion would be approximately 320.14.[4]
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FT-IR (Fourier-Transform Infrared Spectroscopy): This would identify key functional groups. Expected characteristic peaks include a strong C=O stretch for the amide (~1670 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).[5]
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Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the molecular formula within an acceptable error margin (±0.4%).
Potential Biological and Pharmacological Context
While specific biological data for the title compound is not publicly available, its structural components suggest several promising avenues for investigation. The fusion of the phenylacetamide and pyrimidine scaffolds points towards potential activity in oncology and inflammation.
Kinase Inhibition and Anti-Angiogenesis
Many pyrimidine-containing compounds are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. Specifically, pyrimidinylacetamide derivatives have been successfully designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels) required for tumor growth.[3] The N-(6-(benzyloxy)pyrimidin-4-yl)-2-phenylacetamide structure shares significant similarity with these reported VEGFR-2 inhibitors.
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Anti-inflammatory and Antioxidant Activity
The 2-phenylacetamide core is associated with anti-inflammatory and antioxidant effects.[6] Some studies have shown that 2-phenylacetamide can inhibit the p38 MAPK signaling pathway, a key cascade involved in the cellular response to inflammatory stress.[7] The presence of this moiety suggests the title compound could be investigated for its potential to modulate inflammatory responses.
Conclusion
N-(6-(benzyloxy)pyrimidin-4-yl)-2-phenylacetamide is a synthetically accessible molecule with significant potential for biological investigation. By leveraging established protocols for nucleophilic aromatic substitution and amide bond formation, it can be produced and purified efficiently. Its structural architecture, combining a privileged pyrimidine scaffold with a biologically active phenylacetamide tail, makes it a compelling candidate for screening in kinase inhibition assays, particularly those related to oncology and angiogenesis, as well as in models of inflammation. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and explore the therapeutic potential of this and related chemical entities.
References
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MDPI. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Available at: [Link]
- Supporting Information. (n.d.). General Procedure for the Amides Synthesis.
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of N-phenylacetamide Derivatives.
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PubMed. (2017). Pyrimidinylacetamide-based 2-pyridylureas as Angiogenesis Inhibitors: Design, Synthesis and Biological Evaluation. Available at: [Link]
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ResearchGate. (2025). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | Request PDF. Available at: [Link]
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MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available at: [Link]
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